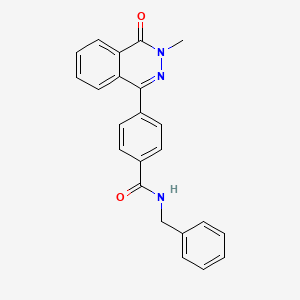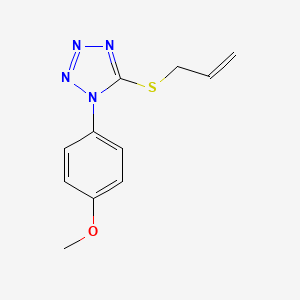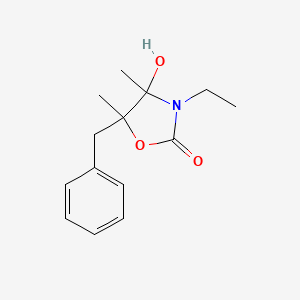![molecular formula C28H32N2O2 B14946747 3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)
3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diphenyl-2,2’-bi(2-azaspiro[35]nonane)-1,1’-dione is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diphenyl-2,2’-bi(2-azaspiro[3.5]nonane)-1,1’-dione typically involves multi-step reactions. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, followed by further transformations to achieve the desired spirocyclic structure . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diphenyl-2,2’-bi(2-azaspiro[3.5]nonane)-1,1’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the structure or remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3,3’-Diphenyl-2,2’-bi(2-azaspiro[3.5]nonane)-1,1’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,3’-Diphenyl-2,2’-bi(2-azaspiro[3.5]nonane)-1,1’-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.5]nonane hydrochloride: A related compound with similar spirocyclic structure but different functional groups.
2,5-Diphenyl-1,3-oxazoline: Another compound with diphenyl groups but a different core structure.
Uniqueness
3,3’-Diphenyl-2,2’-bi(2-azaspiro[3.5]nonane)-1,1’-dione stands out due to its specific spirocyclic framework and the presence of diphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H32N2O2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(3-oxo-1-phenyl-2-azaspiro[3.5]nonan-2-yl)-1-phenyl-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C28H32N2O2/c31-25-27(17-9-3-10-18-27)23(21-13-5-1-6-14-21)29(25)30-24(22-15-7-2-8-16-22)28(26(30)32)19-11-4-12-20-28/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
InChI Key |
WRNWFFYJWXGPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(N(C2=O)N3C(C4(C3=O)CCCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946665.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-bromobenzoate](/img/structure/B14946669.png)
![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14946674.png)
![Methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946682.png)
![2,6-difluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B14946695.png)
![1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14946701.png)
![ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14946718.png)


![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
![N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)

